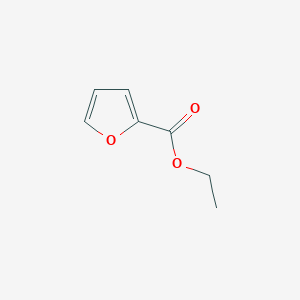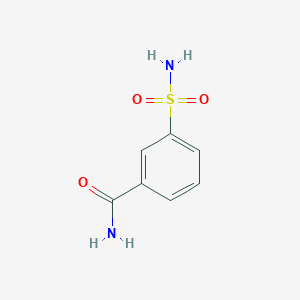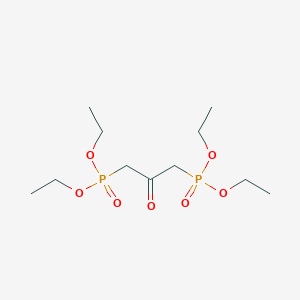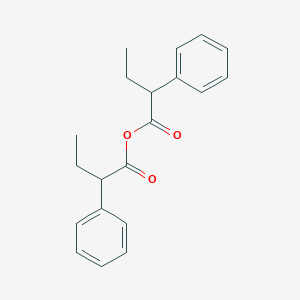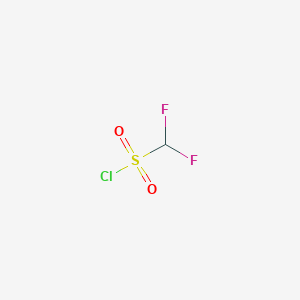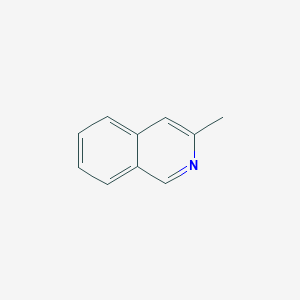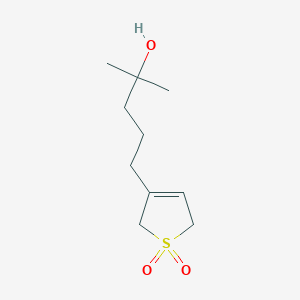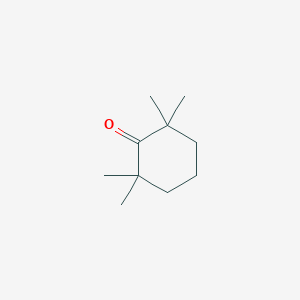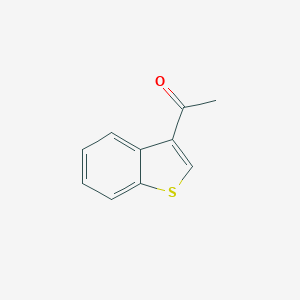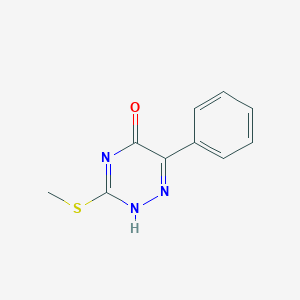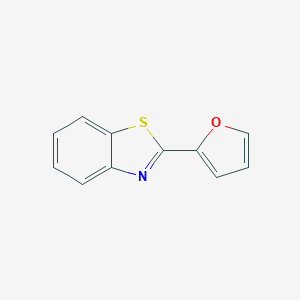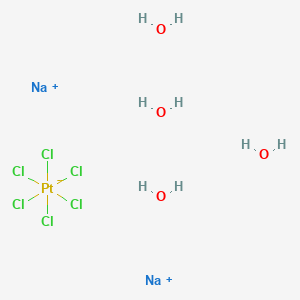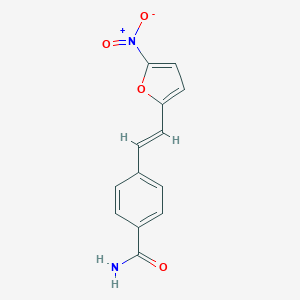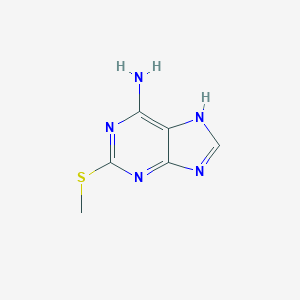
2-Methylthioadenine
描述
2-Methylthioadenine is a modified nucleobase derived from adenine, where a methylthio group replaces the hydrogen atom at the 2-position of the adenine ring. This compound is significant in various biochemical processes, particularly in the modification of transfer ribonucleic acid (tRNA) molecules. The presence of the methylthio group enhances the stability and functionality of tRNA, which is crucial for protein synthesis.
作用机制
Target of Action
2-Methylthioadenine, also known as 2-(Methylthio)-9H-purin-6-amine, is a compound that has been found to interact with several targets in biological systems. It has been reported to antagonize the activity of the plant hormone cytokinin at the receptor level . In addition, it has been found to promote remyelination by inducing oligodendrocyte differentiation , and to reprogram macrophage activation through adenosine receptor stimulation .
Mode of Action
The compound’s interaction with its targets leads to various changes in cellular processes. For instance, it competitively inhibits the binding of the natural ligand trans-zeatin to the Arabidopsis cytokinin receptors . In the context of remyelination, it increases the number of mature myelinating oligodendrocytes . When interacting with macrophages, it blocks TNFα production .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the polyamine pathway that modulates methyltransferase activity, influencing DNA and protein methylation . It is also involved in the biosynthesis of unbound this compound across diverse kingdoms of life .
Pharmacokinetics
It is known that the compound can be administered subcutaneously
Result of Action
The action of this compound leads to various molecular and cellular effects. It has been shown to prevent the loss of myelin and promote remyelination in vitro . It also represses the induction of the cytokinin response gene ARR5:GUS . Furthermore, it has been found to enhance myelin production in the cuprizone model, in conjunction with a clinical improvement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is involved in the regulation of tRNA modification or translation , which suggests that its action could be influenced by the cellular environment and the presence of other molecules involved in these processes.
生化分析
Biochemical Properties
2-Methylthioadenine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a homolog of this compound synthase . This enzyme is involved in the formation of this compound, indicating a potential role in the synthesis of this compound .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It is suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and undergoes degradation over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylthioadenine can be synthesized through several methods. One common approach involves the reaction of 2-chloroadenine with sodium methylthiolate at elevated temperatures. This method yields this compound with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 2-Methylthioadenine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidation of this compound can yield 2-methylsulfinyladenine or 2-methylsulfonyladenine.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
科学研究应用
2-Methylthioadenine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: It plays a role in the study of tRNA modifications and their impact on protein synthesis.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific biochemical pathways.
相似化合物的比较
2-Methylthioadenosine: Another modified nucleoside with a methylthio group at the 2-position, involved in methionine synthesis.
2-Thioadenine: Similar to 2-methylthioadenine but with a thiol group instead of a methylthio group.
Uniqueness: this compound is unique due to its specific role in tRNA modification and its impact on protein synthesis. The presence of the methylthio group distinguishes it from other adenine derivatives and provides unique biochemical properties that are crucial for its function in biological systems .
属性
IUPAC Name |
2-methylsulfanyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXEFXCWDTSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152596 | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-83-0 | |
| Record name | 2-(Methylthio)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine, 2-(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthioadenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2-methylthioadenine?
A1: this compound is a modified adenine base found in tRNA, specifically at position 37 in the anticodon loop of tRNA recognizing codons starting with U. [, ] This modification is crucial for accurate protein synthesis by influencing codon-anticodon interactions during translation. [, ]
Q2: How does this compound contribute to tRNA function?
A2: The presence of this compound in tRNA enhances its binding affinity to ribosomes and stabilizes the codon-anticodon interaction. [, ] This increased stability and accuracy in translation are vital for proper cellular function.
Q3: Which enzymes are responsible for the biosynthesis of this compound in tRNA?
A3: Enzymes from the MiaB family catalyze the formation of this compound in tRNA. [] These enzymes use a mechanism similar to biotin and lipoate synthases, employing sulfur insertion for the modification. []
Q4: Does the TRAM domain play a role in the modification of adenine to this compound?
A4: Yes, the TRAM (TRM2 and MiaB) domain, found in MiaB family enzymes, is believed to be crucial for this process. [] It's predicted to bind tRNA and guide the enzymatic domain to the target adenine for this compound formation. []
Q5: Are there any structural insights available for this compound and related compounds?
A5: Yes, crystallographic studies have provided insights into the three-dimensional structure of N6-(2-isopentenyl)-2-methylthioadenine, a related modified base found in tRNA. [, ] These studies highlight the structural features important for its biological activity, including potential interactions with other molecules.
Q6: Have any synthetic routes been developed for this compound and its derivatives?
A6: Researchers have successfully synthesized various this compound nucleosides, including 9-L-arabofuranosido-2-methylthioadenine, through different chemical pathways. [, ] Additionally, reactions involving condensation of N6-benzoyl-2-methylthioadenine with sugar moieties have been explored for nucleoside synthesis. []
Q7: What is the significance of the stereochemistry of this compound nucleosides?
A7: The stereochemistry of the glycosidic bond in this compound nucleosides is crucial for their biological activity. [] Researchers have successfully synthesized both α- and β-anomers of 9-triacetyl-D-ribopyranosido-2-methylthioadenine, highlighting the importance of stereochemical control in synthetic approaches. []
Q8: Are there alternative compounds or modifications that can functionally substitute for this compound in tRNA?
A8: While the exact functional substitutes for this compound are yet to be fully elucidated, research suggests that other tRNA modifications might compensate for its absence in specific contexts. [, ] Further research is needed to explore potential alternatives and understand the complex interplay between different tRNA modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


